molecular formula C9H11NO3 B3257014 1-ethoxy-2-methyl-3-nitrobenzene CAS No. 28148-27-8

1-ethoxy-2-methyl-3-nitrobenzene

Cat. No.: B3257014
CAS No.: 28148-27-8
M. Wt: 181.19 g/mol
InChI Key: JSMPEHCOFYNDPB-UHFFFAOYSA-N
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Description

Contextual Background of Nitroaromatic Compounds in Organic Chemistry

Nitroaromatic compounds, characterized by the presence of at least one nitro group attached to an aromatic ring, are a significant class of chemicals with extensive use in various industries. nih.gov They serve as crucial intermediates in the synthesis of a wide array of products, including dyes, polymers, pesticides, and explosives. nih.govnih.gov The synthesis of these compounds is primarily achieved through nitration, an electrophilic substitution reaction where a nitronium ion (NO2+) is introduced onto an aromatic substrate. nih.gov The reaction conditions can be controlled to direct the nitration to specific positions on the aromatic ring. nih.gov

The unique chemical properties of the nitro group, particularly its strong electron-withdrawing nature, confer stability and recalcitrance to these compounds, making them resistant to oxidative degradation. nih.gov This stability, while beneficial for certain applications, also contributes to their persistence in the environment. nih.govcswab.org

Academic Significance of Substituted Nitrobenzenes

The study of substituted nitrobenzenes provides valuable insights into reaction mechanisms, such as nucleophilic aromatic substitution (SNAr), where the nitro group facilitates the attack of nucleophiles on the aromatic ring. mdpi.comwikipedia.org Theoretical studies, often employing density functional theory, are instrumental in understanding the decomposition mechanisms and the influence of substituents on the reaction energy profiles. nih.govacs.org

Overview of Research on 1-Ethoxy-2-methyl-3-nitrobenzene and Related Structures

While specific research on this compound is limited in publicly available literature, research on related substituted nitrobenzenes provides a framework for understanding its potential properties and reactivity. For example, studies on similar compounds like 1-chloro-2-methyl-3-nitrobenzene reveal how adjacent substituents can induce steric interactions that affect bond angles and the planarity of the nitro group with the aromatic ring. researchgate.net The electronic interplay between the electron-donating ethoxy and methyl groups and the electron-withdrawing nitro group in this compound is expected to create a unique electronic environment that influences its chemical behavior. Research on other nitroaromatic compounds also highlights their potential as intermediates in organic synthesis.

Scope and Objectives of the Research Investigation

This article aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to detail its synthesis, spectroscopic properties, physicochemical characteristics, and reactivity. The investigation will also explore its potential applications in organic synthesis and its environmental fate. Due to the limited direct research on this specific compound, information will be supplemented with data from closely related analogs to provide a more complete understanding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxy-2-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9-6-4-5-8(7(9)2)10(11)12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMPEHCOFYNDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 1-Ethoxy-2-methyl-3-nitrobenzene

The creation of this compound is not a single-step process. It necessitates a multi-step approach involving the strategic introduction of each functional group onto the benzene (B151609) ring.

Multi-Step Approaches via Electrophilic Aromatic Substitution (EAS)

A plausible synthetic route would begin with a starting material that can be sequentially functionalized. For instance, starting with o-cresol (B1677501) (2-methylphenol), one could first introduce the ethoxy group, followed by nitration. The order is crucial, as the directing effects of the substituents at each stage will determine the regiochemical outcome.

Nitration and Alkylation Reactions for Aromatic Ring Functionalization

Nitration is a classic example of electrophilic aromatic substitution, typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺). nih.govwikipedia.org This process is fundamental to the synthesis of a vast array of nitroaromatic compounds that serve as precursors for pharmaceuticals, dyes, and explosives. nih.govrsc.org

Alkylation, such as the introduction of a methyl group, is often accomplished through Friedel-Crafts alkylation. However, for the specific target molecule, starting with an already methylated compound like o-cresol is a more direct approach. The order of nitration and other substitutions is paramount. For example, if we consider 2-ethoxytoluene as an intermediate, the directing effects of the ethoxy (ortho-, para-directing) and methyl (ortho-, para-directing) groups must be carefully analyzed to predict the outcome of the subsequent nitration step. masterorganicchemistry.comlibretexts.org The combined directing influence of these two groups will favor the introduction of the nitro group at specific positions.

Ethereal Linkage Formation Strategies (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a widely used and versatile method for forming ethers. masterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this method would be employed to create the ethoxy group.

A potential pathway involves the deprotonation of a phenolic precursor, such as 2-methyl-3-nitrophenol, with a strong base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide or ethyl iodide) to form the desired ether linkage. youtube.com However, the success of the Williamson ether synthesis can be limited by steric hindrance, especially with highly substituted or bulky reactants. bartleby.comnih.gov

Regioselectivity and Isomer Control in the Synthesis of Substituted Nitrobenzenes

The primary challenge in synthesizing a specific polysubstituted benzene isomer like this compound lies in controlling the regioselectivity of the electrophilic aromatic substitution reactions. The position of an incoming electrophile is directed by the substituents already present on the aromatic ring. pressbooks.publibretexts.org

Substituents are classified as either activating or deactivating, and as ortho-, para- or meta-directing. wikipedia.org

Activating groups donate electron density to the ring, making it more reactive towards electrophiles. Examples include alkyl (-R), alkoxy (-OR), and amino (-NH₂) groups. These are typically ortho-, para-directors. organicchemistrytutor.com

Deactivating groups withdraw electron density from the ring, making it less reactive. The nitro group (-NO₂) is a strong deactivating group and a meta-director. organicchemistrytutor.com

In the case of a disubstituted benzene, the directing effects of both groups must be considered. When two ortho-, para-directing groups are present, such as a methyl and an ethoxy group, the more strongly activating group generally dictates the position of the incoming substituent. masterorganicchemistry.com The ethoxy group is a stronger activating group than the methyl group. pressbooks.pub Therefore, in the nitration of 2-ethoxytoluene, the nitro group would be expected to be directed primarily to the positions ortho and para to the ethoxy group. Careful control of reaction conditions, such as temperature and the nitrating agent used, can sometimes influence the ratio of isomers formed. nih.gov

Computational studies using Density Functional Theory (DFT) have been employed to analyze and predict the regioselectivity in the nitration of substituted benzenes, taking into account factors like electronic effects and solvation. acs.orgnih.gov The formation of the sigma complex (Wheland intermediate) is a key step in determining the reaction pathway and the resulting isomer distribution. masterorganicchemistry.comnih.gov

Advancements in Green Chemistry Approaches for Synthesis

Traditional nitration methods often rely on harsh and hazardous reagents like concentrated nitric and sulfuric acids, leading to significant environmental concerns. rsc.orgnih.gov In recent years, there has been a growing emphasis on developing greener and more sustainable synthetic methodologies.

Key areas of advancement in green chemistry for nitroaromatic synthesis include:

Development of Milder Nitrating Agents: Researchers are exploring alternative, less hazardous nitrating agents to replace the traditional mixed acid system. rsc.orgnumberanalytics.com These include saccharin-derived reagents that can be used under milder, non-acidic conditions. nih.govrsc.org

Mechanochemistry: The use of ball milling and other mechanochemical techniques can reduce or eliminate the need for solvents, leading to more environmentally friendly processes. rsc.orgnih.gov This approach has been successfully applied to the nitration of various aromatic compounds. rsc.org

Biocatalysis: Enzymatic nitration is an emerging field that offers the potential for highly selective and sustainable synthesis of nitro compounds under mild conditions. acs.org

Catalyst-Free Reactions in Water: Some studies have demonstrated the possibility of carrying out nucleophilic substitution reactions to form carbon-carbon bonds on nitroaromatic compounds in water without the need for a catalyst. nih.gov

Photochemical Nitration: The use of UV radiation to carry out nitration reactions under ambient conditions is another green alternative being investigated. scispace.com

These green approaches aim to improve safety, reduce waste, and utilize less toxic reagents, contributing to a more sustainable chemical industry. orgchemres.orgorganic-chemistry.org

Scalable and Industrial Production Methodologies of Nitroaromatic Intermediates

Nitroaromatic compounds are crucial intermediates in the chemical industry, used in the production of a wide range of products including pharmaceuticals, pesticides, dyes, and explosives. nih.govncl.res.in The industrial-scale production of these compounds requires processes that are not only efficient and cost-effective but also safe and scalable.

Traditionally, the production of nitroaromatics has been carried out in batch reactors. ncl.res.in However, this method can present safety risks due to the exothermic nature of nitration reactions and can be less efficient for large-scale production. rsc.org

Modern industrial approaches are increasingly moving towards continuous-flow microreaction technology. This offers several advantages over batch processing:

Enhanced Safety: The small reaction volumes in microreactors allow for better heat dissipation, reducing the risk of thermal runaways.

Improved Selectivity and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and better selectivity for the desired isomer. rsc.org

Scalability: Continuous-flow processes can be readily scaled up by running multiple microreactors in parallel. rsc.org

Waste Reduction: Efficient reactions and the potential for in-line purification can minimize waste generation.

Transformations of the Nitro Group

The nitro group is a prominent feature of the molecule, significantly influencing its chemical reactivity.

Reductive Pathways and Derived Products

The reduction of the nitro group to an amino group is a fundamental transformation in organic chemistry. acs.org For nitroarenes like this compound, this reduction typically proceeds through a sequence of intermediates, starting with the nitroso compound, followed by the hydroxylamine, and finally yielding the corresponding aniline (B41778). acs.org A common method for this reduction involves the use of metals in the presence of acid, such as tin and concentrated hydrochloric acid. youtube.com This process is crucial for the synthesis of various fine chemicals, including dyes and pharmaceuticals. acs.org

Influence of the Nitro Group as an Electron-Withdrawing Constituent on Aromatic Reactivity

The nitro group is a strong electron-withdrawing group, a property that profoundly affects the reactivity of the aromatic ring. cymitquimica.comnih.gov This electron-withdrawing nature is due to both inductive and resonance effects, which create a partial positive charge on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. nih.govminia.edu.eg Consequently, the benzene ring in this compound is deactivated towards electrophilic aromatic substitution reactions. nih.gov Any electrophilic attack is directed primarily to the meta positions, which are less deactivated. nih.gov The presence of multiple nitro groups on an aromatic ring can further stabilize the molecule and enhance its resistance to degradation. nih.gov

Reactivity of the Ethoxy Group

The ethoxy group, an ether linkage, also participates in specific chemical reactions.

Nucleophilic Displacement Reactions of the Ether Moiety

While less common than reactions involving the nitro group, the ethoxy group can undergo nucleophilic displacement. In nitroarenes containing other activating groups, the nitro group can be displaced by various nucleophiles. lookchem.com These reactions are often facilitated by the use of dipolar aprotic solvents. lookchem.com For instance, in related nitrobenzene compounds, the nitro group has been successfully replaced by nucleophiles such as phenoxides and thiophenoxides. lookchem.com

Cleavage and Stability of the Ether Linkage

The carbon-oxygen bond of the ether linkage in the ethoxy group is generally stable but can be cleaved under specific conditions. wikipedia.org Acid-catalyzed cleavage is a common method, typically involving strong acids like hydrohalic acids (e.g., HI). wikipedia.orgmasterorganicchemistry.com The reaction mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com For ethers attached to a primary carbon, like the ethoxy group, the S(_N)2 mechanism is more likely. masterorganicchemistry.com The stability of the ether linkage is a key factor in its use as a protecting group in organic synthesis. masterorganicchemistry.com

Reactions Involving the Methyl Group

The methyl group attached to the benzene ring also influences the molecule's reactivity. The methyl group is an ortho, para-director in electrophilic aromatic substitution reactions, meaning it directs incoming electrophiles to the positions ortho and para to itself. youtube.com This directing effect is due to the electron-releasing nature of the methyl group, which stabilizes the carbocation intermediates formed during the reaction. youtube.com In the context of this compound, the directing effects of the methyl and ethoxy groups would be in opposition to the deactivating and meta-directing effect of the nitro group, leading to complex regiochemical outcomes in substitution reactions.

Oxidative Transformations and Resultant Compounds

The oxidative transformation of this compound can be predicted to occur at several sites, primarily involving the methyl group or the aromatic ring, depending on the oxidizing agent and reaction conditions.

Oxidation of the Methyl Group: Strong oxidizing agents, such as potassium permanganate, are known to oxidize the methyl group of substituted toluenes to a carboxylic acid. benchchem.com In the case of this compound, this would lead to the formation of 2-ethoxy-6-nitrobenzoic acid.

Oxidative Nucleophilic Aromatic Substitution: Nitroaromatic compounds can undergo oxidative nucleophilic aromatic substitution of a hydrogen atom. For instance, nitrobenzenes react with potassium alkoxides in the presence of oxygen. rsc.org This suggests that under specific conditions, this compound could potentially undergo further alkoxylation on the ring.

Oxidation of the Amino Group (from reduction): Should the nitro group be reduced to an amine to form 2-ethoxy-6-methylaniline, this resulting amine can be selectively oxidized back to a nitro compound using reagents like in situ-formed performic acid, often assisted by surfactants to improve selectivity. acs.org

Table 1: Potential Oxidative Transformation Products

Starting Material Oxidizing Agent/Conditions Potential Product
This compound Potassium Permanganate 2-ethoxy-6-nitrobenzoic acid
This compound Potassium Alkoxide / O₂ Further alkoxylated products
2-ethoxy-6-methylaniline Performic Acid (HCOOOH) This compound

Activation of Alpha-Protons and Subsequent Reactions

The term "alpha-protons" in the context of this compound refers to the protons on the carbon atom of the methyl group and the methylene group of the ethoxy substituent, which are adjacent to the benzene ring.

The electron-withdrawing nitro group can influence the acidity of benzylic protons. However, its meta position relative to the methyl group means this effect is less pronounced compared to an ortho or para arrangement. The primary reactivity of the alpha-protons on the methyl group would be observed in reactions involving radical intermediates or strong bases. For example, photoexcited nitrobenzene derivatives are capable of hydroxylating electron-rich aromatic substrates at the benzylic position. semanticscholar.org This suggests that under photochemical conditions, the methyl group of this compound could be a site for such reactions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Core

The benzene core of this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the outcome being highly dependent on the nature of the attacking species and the directing effects of the existing substituents. nih.govlibretexts.org

Directing Effects of Multiple Substituents

In electrophilic aromatic substitution, the position of attack by an incoming electrophile is determined by the combined influence of the ethoxy, methyl, and nitro groups.

Ethoxy Group (-OEt): This is a strongly activating, ortho-, para-directing group due to its ability to donate a lone pair of electrons by resonance. organicchemistrytutor.comopenstax.org It directs incoming electrophiles to positions 2 and 4 relative to itself. In this molecule, it directs to the carbon with the methyl group (position 2) and the carbon at position 6.

Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group through an inductive effect and hyperconjugation. openstax.orglibretexts.org It directs incoming electrophiles to positions 1 and 3 relative to itself. In this molecule, it directs to the carbon with the ethoxy group (position 1) and the carbon with the nitro group (position 3).

Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. libretexts.orgchemguide.co.uk It directs incoming electrophiles to the position meta to itself, which in this case would be positions 1 and 5.

When multiple substituents are present, the directing effect of the most powerful activating group generally dominates. stackexchange.com In this case, the ethoxy group is the strongest activator. The available positions for substitution are C4, C5, and C6.

Position 6: Is ortho to the strongly activating ethoxy group.

Position 4: Is para to the activating ethoxy group.

Position 5: Is meta to the deactivating nitro group and meta to the activating ethoxy and methyl groups.

Therefore, electrophilic substitution is most likely to occur at positions 4 and 6, which are para and ortho to the strongly activating ethoxy group. The nitro group deactivates the entire ring, making these reactions slower than in benzene itself. libretexts.org

Table 2: Analysis of Directing Effects for Electrophilic Substitution

Substituent Type Directing Effect Favored Positions
Ethoxy (-OEt) Strongly Activating Ortho, Para C2, C6
Methyl (-CH₃) Weakly Activating Ortho, Para C1, C3
Nitro (-NO₂) Strongly Deactivating Meta C1, C5

Note: Positions are relative to the substituent. The combined effect favors substitution at the 4 and 6 positions of the main compound.

Detailed Mechanistic Insights into Aromatic Transformations

Electrophilic Aromatic Substitution (EAS): The mechanism for EAS on this compound follows the general two-step process for substituted benzenes. An electrophile attacks the π-electron system of the ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.orgchemguide.co.uk The stability of this intermediate determines the position of attack. As discussed, attack at the 4 and 6 positions allows for resonance structures where the positive charge is stabilized by the electron-donating ethoxy group. openstax.orgyoutube.com A subsequent deprotonation step restores the aromaticity of the ring.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides are generally unreactive towards nucleophiles, but the presence of strong electron-withdrawing groups, such as a nitro group, can facilitate nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon bearing a suitable leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge in this intermediate is delocalized, and this delocalization is particularly effective when an electron-withdrawing group is positioned ortho or para to the site of attack. libretexts.orgyoutube.com

While this compound does not have a typical leaving group like a halogen, the nitro group itself can sometimes be displaced under vigorous conditions. More commonly, a related compound with a leaving group at a position activated by the nitro group would undergo SNAr. For example, in a molecule like 1-chloro-2-methyl-3-nitrobenzene, a nucleophile would not readily attack the chlorine, as it is meta to the activating nitro group. researchgate.net However, in a related isomer like 1-chloro-4-methyl-2-nitrobenzene, the chlorine is ortho to the nitro group, making it susceptible to nucleophilic attack.

Radical Reactions and Photochemical Behavior of Nitroaromatic Systems

Nitroaromatic compounds are known to be photochemically active. nih.govnih.gov Nitrobenzene, as a model for these systems, undergoes various photochemical transformations upon absorption of UV radiation. nih.govnih.gov These reactions often involve the excited triplet state of the nitroaromatic compound.

Key photochemical behaviors relevant to this compound include:

Intramolecular Hydrogen Abstraction: o-Substituted nitrobenzenes can undergo intramolecular hydrogen abstraction from the ortho substituent. For example, o-nitrobenzaldehyde rearranges to o-nitrosobenzoic acid upon photoexcitation. scispace.com In this compound, the excited nitro group could potentially abstract a hydrogen atom from the adjacent methyl or ethoxy groups, leading to the formation of biradical intermediates and subsequent rearrangement or cyclization products.

Photoreduction: In the presence of hydrogen-donating solvents, the nitro group can be photoreduced. scispace.com

Photosubstitution: Nucleophilic photosubstitution is a known reaction for nitroaromatic compounds, often leading to substitution at the meta position relative to the nitro group. scispace.com

The study of nitrobenzene's photochemical dynamics in aqueous solution has shown that while photoproduct formation is not observed on short timescales, the environment plays a crucial role in the deactivation pathways of the excited state. nih.govnih.gov

Physicochemical Properties

The physicochemical properties of 1-ethoxy-2-methyl-3-nitrobenzene are influenced by its molecular structure.

PropertyValue
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol nih.gov
XLogP3-AA 2.5 nih.gov
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 181.07389321 Da nih.gov
Monoisotopic Mass 181.07389321 Da nih.gov
Topological Polar Surface Area 55.1 Ų nih.gov
Heavy Atom Count 13
Complexity 178 nih.gov
Covalently-Bonded Unit Count 1 nih.gov

Table 1: of this compound

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of molecules. universalclass.com For 1-ethoxy-2-methyl-3-nitrobenzene, both ¹H and ¹³C NMR, along with advanced 2D NMR methods, are essential for an unambiguous structural assignment.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The position of each signal (chemical shift, δ), its splitting pattern (multiplicity), and its integration value are key to the analysis. youtube.com

Aromatic Protons (H-4, H-5, H-6): Three signals are expected in the aromatic region, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing nature of the nitro group and the electron-donating effect of the ethoxy group influence the precise shifts. The proton at the C-4 position, being ortho to the electron-withdrawing nitro group, is expected to be the most deshielded and appear at the lowest field. The protons at C-5 and C-6 will appear at slightly higher fields. Their splitting patterns will arise from coupling to adjacent aromatic protons (typically with coupling constants, J, of 7-9 Hz for ortho coupling).

Ethoxy Protons (-O-CH₂-CH₃): The ethoxy group will produce two signals. The methylene protons (-O-CH₂) are adjacent to an oxygen atom, which deshields them, resulting in a signal expected around δ 4.0-4.2 ppm. This signal will appear as a quartet due to coupling with the three neighboring methyl protons. The terminal methyl protons (-CH₃) of the ethyl group are more shielded and will appear further upfield, typically around δ 1.3-1.5 ppm, as a triplet due to coupling with the two methylene protons. youtube.com

Methyl Protons (-CH₃): The methyl group attached to the benzene (B151609) ring at the C-2 position is expected to produce a singlet signal around δ 2.3-2.5 ppm. The signal is a singlet because it has no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-4 ~7.5 - 7.8 Doublet or Doublet of Doublets
H-5 ~7.2 - 7.4 Triplet or Doublet of Doublets
H-6 ~7.1 - 7.3 Doublet or Doublet of Doublets
-O-CH₂ -CH₃ ~4.0 - 4.2 Quartet (q)
Ring-CH₃ ~2.3 - 2.5 Singlet (s)
-O-CH₂-CH₃ ~1.3 - 1.5 Triplet (t)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's asymmetry, nine distinct signals are expected for the nine carbon atoms of this compound. nih.govchemicalbook.comspectrabase.com

Aromatic Carbons: Six signals will be present in the aromatic region (δ 110-160 ppm). The carbons directly attached to substituents (C-1, C-2, C-3) are typically the most deshielded. The carbon bonded to the nitro group (C-3) is expected to be significantly downfield, while the carbon bonded to the ethoxy group (C-1) will also be downfield. chegg.comchegg.com The remaining aromatic carbons (C-4, C-5, C-6) will resonate at higher fields within this region.

Ethoxy Carbons: The methylene carbon (-O-C H₂-CH₃) will appear in the range of δ 60-70 ppm, while the methyl carbon (-O-CH₂-C H₃) will be much further upfield, around δ 14-16 ppm.

Methyl Carbon: The ring's methyl carbon (C H₃) is expected to resonate around δ 15-20 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (-OEt) ~150 - 158
C-3 (-NO₂) ~148 - 152
C-2 (-CH₃) ~135 - 140
C-4, C-5, C-6 ~115 - 130
-O-C H₂-CH₃ ~64 - 68
Ring-C H₃ ~15 - 20
-O-CH₂-C H₃ ~14 - 16

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for confirming the complex structure and the specific placement of substituents on the aromatic ring. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com It would show a clear correlation between the methylene and methyl protons of the ethoxy group. It would also establish the connectivity between the aromatic protons (H-4, H-5, and H-6), helping to trace the sequence of protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹H-¹³C one-bond correlation). researchgate.net It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the aromatic proton signals to their specific aromatic carbon signals and the aliphatic proton signals to their respective aliphatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This is arguably the most critical experiment for confirming the substitution pattern. researchgate.net Key expected correlations would include:

The ring's methyl protons (-CH₃ at C-2) showing correlations to C-1, C-2, and C-3.

The ethoxy methylene protons (-OCH₂-) showing a correlation to C-1.

The aromatic proton H-4 showing correlations to C-2, C-3, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum would be expected to show a cross-peak between the protons of the ring's methyl group (at C-2) and the methylene protons of the ethoxy group (at C-1), providing definitive proof of their adjacent positioning on the benzene ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wisc.edu The absorption of infrared radiation or the inelastic scattering of laser light provides a unique vibrational fingerprint, allowing for the identification of functional groups. nih.gov

The spectrum of this compound is characterized by vibrations from its distinct functional groups. acs.org

Nitro Group (NO₂): The nitro group gives rise to two of the most characteristic and intense bands in the IR spectrum. The asymmetric stretching vibration (νas) typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretching vibration (νs) is found in the 1300-1370 cm⁻¹ range. acs.org

Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear as a series of bands in the 1450-1620 cm⁻¹ region.

Ether Linkage (C-O-C): The asymmetric C-O-C stretching of the aryl-alkyl ether is expected to produce a strong band around 1220-1270 cm⁻¹, while the symmetric stretch appears near 1020-1070 cm⁻¹. nist.gov

Aliphatic Groups (CH₂ and CH₃): The C-H stretching vibrations of the ethoxy and methyl groups are found in the 2850-3000 cm⁻¹ region. C-H bending vibrations for these groups appear in the 1370-1470 cm⁻¹ range.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR)
Nitro (NO₂) Asymmetric Stretch 1500 - 1570 Strong
Nitro (NO₂) Symmetric Stretch 1300 - 1370 Strong
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aromatic C=C Ring Stretch 1450 - 1620 Medium to Strong
Ether (Ar-O-CH₂) Asymmetric Stretch 1220 - 1270 Strong
Ether (Ar-O-CH₂) Symmetric Stretch 1020 - 1070 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium to Strong
Aliphatic C-H Bend 1370 - 1470 Medium

While a definitive conformational analysis would require dedicated experimental and computational studies, vibrational spectroscopy can offer insights into the molecule's preferred spatial arrangement. The orientation of the ethoxy and nitro groups relative to the plane of the benzene ring can influence the exact position and shape of their vibrational bands.

For instance, steric hindrance between the adjacent methyl (at C-2) and nitro (at C-3) groups likely causes the nitro group to twist out of the plane of the benzene ring. researchgate.net This twisting can decrease the degree of electronic conjugation and may be reflected by a shift in the NO₂ stretching frequencies compared to a planar analogue. Similarly, the conformation of the ethoxy group (the torsion angle of the C-O-C-C bond) could lead to the existence of different conformers in the gas phase or solution, which might be detectable as distinct or broadened peaks in the vibrational spectra under high-resolution conditions. In the solid state, weak intermolecular interactions, such as C-H···O hydrogen bonds involving the nitro or ethoxy oxygen atoms, could cause subtle shifts in the C-H and NO₂/C-O vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of this compound would be characterized by Ultraviolet-Visible (UV-Vis) spectroscopy. The UV-Vis spectrum is anticipated to display absorption bands arising from electronic transitions within the molecule. The benzene ring, substituted with a nitro group (a chromophore) and ethoxy and methyl groups (auxochromes), would be the primary site of these transitions.

The expected electronic transitions would include π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, originate from the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic system. The nitro and ethoxy groups, with their lone pairs of electrons, are expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron from the oxygen atoms of the nitro or ethoxy group to a π* anti-bonding orbital of the benzene ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry serves as a critical tool for confirming the molecular weight and formula of a compound and for deducing its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of this compound. This high-accuracy measurement allows for the unambiguous confirmation of its elemental composition, C₉H₁₁NO₃. The exact mass calculated from the isotopic masses of carbon, hydrogen, nitrogen, and oxygen would be compared to the experimentally measured mass to validate the molecular formula.

Elucidation of Fragmentation Patterns for Structural Insights

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the this compound molecule. The analysis of the resulting fragment ions provides valuable information about the compound's structure. Key expected fragmentation pathways would include:

Loss of the ethoxy group: Cleavage of the ether bond could result in the loss of an ethoxy radical (•OCH₂CH₃) or an ethene molecule (C₂H₄) via a McLafferty-type rearrangement, if sterically feasible.

Loss of the nitro group: Fragmentation involving the nitro group could lead to the loss of NO₂ or NO.

Cleavage of the ethyl group: Loss of a methyl radical (•CH₃) or an ethyl radical (•CH₂CH₃) from the ethoxy substituent is a common fragmentation pattern for ethers.

Ring fragmentation: Fragmentation of the benzene ring itself could also occur, though typically results in less abundant ions.

The relative abundances of these fragment ions would help to piece together the structure of the parent molecule.

X-ray Crystallography for Solid-State Molecular Structure

Determination of Crystal Packing and Intermolecular Interactions

The crystal structure analysis would reveal how the molecules of this compound are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential weak C-H···O hydrogen bonds involving the oxygen atoms of the nitro and ethoxy groups and hydrogen atoms from neighboring molecules. The presence of the polar nitro group is likely to significantly influence the crystal packing arrangement.

Precise Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

X-ray crystallography would provide highly accurate measurements of all bond lengths and angles within the molecule. This data would allow for a detailed analysis of the molecular geometry. For instance, the C-N bond length and the O-N-O bond angle would provide insight into the electronic environment of the nitro group. The dihedral angle between the plane of the nitro group and the plane of the benzene ring would indicate the degree of steric hindrance caused by the adjacent methyl and ethoxy groups. Similarly, the geometry of the ethoxy group relative to the aromatic ring would be precisely determined.

A summary of anticipated crystallographic parameters, based on typical values for similar organic molecules, is presented in the table below. It is important to note that these are generalized values and await experimental verification.

ParameterExpected Value Range
C-C (aromatic) bond length1.38 - 1.40 Å
C-N bond length1.47 - 1.49 Å
N-O bond length1.21 - 1.23 Å
C-O (ether) bond length1.36 - 1.38 Å
C-C-C (aromatic) angle118 - 122°
O-N-O angle123 - 126°
C-N-O angle117 - 119°
C-O-C (ether) angle117 - 119°

Precursor in the Synthesis of Complex Organic Molecules

The primary documented role of this compound is as a precursor in multi-step synthetic pathways. The nitro group is particularly significant, as it can be readily reduced to an amino group, fundamentally altering the compound's reactivity and opening up new synthetic possibilities.

A key application is its use as a reactant in the synthesis of 3-ethoxy-2-methylaniline. molaid.com This transformation involves the reduction of the nitro group to an amine, a fundamental reaction in aromatic chemistry. The resulting aniline (B41778) derivative is a valuable intermediate in its own right, often used in the synthesis of pharmaceuticals and other fine chemicals.

Furthermore, evidence from patent literature suggests the use of this compound in the creation of tetrazolinone compounds. molaid.com These are five-membered heterocyclic structures that are incorporated into larger molecules for various applications. In this context, the nitroaromatic compound serves as a foundational scaffold, which, through a series of reactions, is elaborated into the more complex heterocyclic system.

Key Synthetic Transformations:

Starting Material Reaction Product Significance
This compound Reduction (e.g., with H₂, Pd/C) 3-ethoxy-2-methylaniline Precursor for agrochemicals, pharmaceuticals
This compound Multi-step synthesis Tetrazolinone derivatives Building block for complex heterocyclic compounds

Role in the Production of Dyes and Pigments

Nitroaromatic compounds are historically significant in the dye industry. cymitquimica.comdyestuffintermediates.com The synthesis of many azo dyes, a major class of colorants, begins with the reduction of a nitroaromatic to an aniline. This aniline is then converted into a diazonium salt, which subsequently reacts with a coupling component to form the final dye molecule.

While the specific use of this compound to produce commercial dyes is not widely documented, its structure is analogous to other precursors used in dye synthesis. dyestuffintermediates.comdyestuffintermediates.com The reduction of this compound to 3-ethoxy-2-methylaniline would provide a unique aniline derivative. The substitution pattern (ethoxy and methyl groups) on the resulting aniline could be used to fine-tune the properties, such as color, solubility, and lightfastness, of a potential azo dye. However, specific examples of dyes derived from this particular intermediate are not prevalent in the literature.

Utility in Advanced Materials Science Precursors

The synthesis of novel materials with tailored electronic or photophysical properties often relies on specifically designed organic precursors. Heterocyclic compounds are of particular interest in materials science for applications in organic light-emitting diodes (OLEDs), sensors, and specialty polymers.

As noted, this compound is implicated as an intermediate in the synthesis of tetrazolinone compounds. molaid.com Molecules containing such heterocyclic rings are explored for various advanced material applications. The precise substitution pattern offered by the this compound precursor could influence the final properties of these materials, such as their thermal stability, solubility in processing solvents, and electronic behavior. Its role, therefore, is as a foundational piece in the bottom-up synthesis of functional organic materials.

Considerations as a Catalytic Component or Ligand in Transition Metal Chemistry

In the field of transition metal catalysis, ligands play a crucial role in controlling the activity and selectivity of the metal center. These ligands are often complex organic molecules that coordinate to the metal. While this compound itself is not a typical ligand, it can be chemically modified to become one.

For instance, the reduction of the nitro group to an amine (forming 3-ethoxy-2-methylaniline) followed by further reactions could introduce coordinating atoms (like phosphorus or additional nitrogen atoms) to create a multidentate ligand. The ethoxy and methyl groups would provide specific steric bulk around the metal center, which can be critical for influencing the outcome of a catalytic reaction. Although plausible, the use of this compound as a starting point for ligand synthesis is a theoretical consideration, as specific examples are not currently found in a review of the scientific literature. acs.org

Environmental Considerations

Environmental Fate of Nitroaromatic Compounds

Nitroaromatic compounds have been introduced into the environment primarily through human activities, leading to contamination of soil and groundwater. nih.gov Their chemical stability and resistance to degradation contribute to their environmental persistence. nih.govnih.gov Many nitroaromatic compounds are known to be toxic and mutagenic, and some are classified as priority pollutants by environmental agencies. nih.govnih.gov

Biodegradation Pathways

Despite their recalcitrance, some microorganisms have evolved pathways to biodegrade nitroaromatic compounds, utilizing them as sources of carbon, nitrogen, and energy. nih.govnih.gov The biodegradation can proceed through oxidative or reductive pathways. nih.gov A common initial step is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. nih.gov The resulting aromatic amines can then be further degraded or may become incorporated into soil organic matter. nih.govarizona.edu The specific degradation pathway depends on the compound and the environmental conditions. nih.gov

Conclusion

1-ethoxy-2-methyl-3-nitrobenzene is a substituted nitroaromatic compound with potential applications as an intermediate in organic synthesis. Its reactivity is primarily dictated by the interplay of the electron-withdrawing nitro group and the electron-donating ethoxy and methyl groups. While specific experimental data for this compound is scarce, its properties and reactivity can be inferred from the extensive research on related substituted nitrobenzenes. Further research into the synthesis, characterization, and reactivity of this compound would be valuable for exploring its full potential in synthetic chemistry and for understanding its environmental behavior.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-ethoxy-2-methyl-3-nitrobenzene?

Methodological Answer: A validated method involves catalytic hydrogenation of nitrobenzene derivatives. For example, a mixture of this compound can be reduced using palladium carbon (5% Pd) in ethanol under hydrogen at ambient temperature for 18 hours, yielding the corresponding aniline derivative . Optimization steps include:

  • Catalyst Loading : Adjust Pd/C ratios (e.g., 5–10%) to balance reaction rate and cost.
  • Solvent Selection : Ethanol is preferred for solubility and safety; alternatives like THF may require toxicity assessments.
  • Temperature Control : Ambient temperature minimizes side reactions (e.g., over-reduction).

Q. How can spectroscopic techniques (NMR, IR, X-ray) characterize this compound?

Methodological Answer:

  • ¹H NMR : Key signals include δ 4.08 ppm (q, OCH₂CH₃), 2.37 ppm (s, CH₃), and aromatic protons at δ 7.39–7.02 ppm .
  • X-ray Crystallography : Structural parameters (e.g., nitro group twist angle relative to the benzene ring) can be determined. For a related compound (1-chloro-2-methyl-3-nitrobenzene), the nitro group is twisted by 38.81° .
  • IR : Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm substitution patterns.

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Filtration and Concentration : Post-reaction mixtures are filtered to remove catalysts (e.g., Pd/C), followed by solvent evaporation under reduced pressure .
  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate nitrobenzene derivatives from byproducts.
  • Recrystallization : Ethanol or dichloromethane/hexane systems yield high-purity crystals.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry using software like Gaussian or ORCA to compute nitro group electron-withdrawing effects. Compare with experimental NMR/X-ray data .
  • Reactivity Indices : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, nitro groups direct electrophilic substitution to meta positions.

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

  • Benchmarking : Validate computational models (e.g., B3LYP/6-31G*) against experimental X-ray or NMR data. For instance, discrepancies in nitro group torsion angles may arise from crystal packing effects .
  • Sensitivity Analysis : Test solvent or temperature parameters in simulations to match observed chemical shifts.

Q. What safety protocols are critical for handling toxic intermediates during synthesis?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions releasing volatile nitro compounds .
  • Waste Management : Segregate nitrobenzene waste and neutralize with reducing agents (e.g., Fe/NH₄Cl) before disposal.

Q. How does solvent polarity influence the reaction pathways of this compound?

Methodological Answer:

  • Polar Protic Solvents (e.g., ethanol) : Stabilize transition states in nucleophilic substitutions via hydrogen bonding.
  • Nonpolar Solvents (e.g., toluene) : Favor radical pathways in nitro group reductions. Compare yields under varying solvent conditions .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Replace ethoxy with methoxy or methylthio groups to study electronic effects.
  • Crystallographic Analysis : Use X-ray data (e.g., nitro group twist angles) to correlate steric effects with reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.